2-Amino-3,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, characterized by the presence of an amino group at the second carbon and two methyl groups at the third and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric alkylation of a chiral α-amino-β-keto ester, followed by anti-selective asymmetric hydrogenation . This method ensures high diastereoselectivity and enantioselectivity, which are crucial for obtaining the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-3,5-dimethylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
L-Isoleucine: An essential amino acid with a similar structure but different functional groups.
L-Valine: Another essential amino acid with structural similarities.
DL-Lysine: A compound with an amino group and a longer carbon chain.
Uniqueness
2-Amino-3,5-dimethylhexanoic acid is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications .
Properties
CAS No. |
2801-54-9 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-3,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
InChI Key |
ODXUKGZVQGQZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.